![molecular formula C7H8N2O B12644240 3-Ethynyl-1,1-divinylurea CAS No. 94201-58-8](/img/structure/B12644240.png)
3-Ethynyl-1,1-divinylurea
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Overview
Description
3-Ethynyl-1,1-divinylurea is an organic compound with the molecular formula C7H8N2O. It is characterized by the presence of ethynyl and divinyl groups attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,1-divinylurea typically involves the reaction of ethynyl and divinyl precursors with urea under controlled conditions. One common method involves the use of ethynylmagnesium bromide and divinylcarbinol in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1,1-divinylurea undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated urea derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
3-Ethynyl-1,1-divinylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1,1-divinylurea involves its interaction with specific molecular targets. The ethynyl and vinyl groups allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, including the disruption of cellular processes and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyl-1,1-dimethylurea
- 3-Ethynyl-1,1-diethylurea
- 3-Ethynyl-1,1-dipropylurea
Uniqueness
Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
94201-58-8 |
---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,1-bis(ethenyl)-3-ethynylurea |
InChI |
InChI=1S/C7H8N2O/c1-4-8-7(10)9(5-2)6-3/h1,5-6H,2-3H2,(H,8,10) |
InChI Key |
MATXBZKMNIJCBX-UHFFFAOYSA-N |
Canonical SMILES |
C=CN(C=C)C(=O)NC#C |
Origin of Product |
United States |
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